molecular formula C29H30F2NO7P B15095919 4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine

4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine

Cat. No.: B15095919
M. Wt: 573.5 g/mol
InChI Key: NSVBWEBDIJGLME-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine typically involves multiple steps. One common method starts with the iodination of Fmoc-L-phenylalanine, followed by a reaction with diethyl phosphite and difluoromethylating agents . The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine is unique due to its combination of a difluoromethylphosphono group and a fluorenylmethoxycarbonyl protecting group. This combination provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and biochemical research .

Biological Activity

Chemical Identity

  • CAS Number : 160751-44-0
  • Molecular Formula : C25_{25}H22_{22}F2_{2}N O7_{7}P
  • Molecular Weight : 517.415 g/mol
  • Purity : 95% .

This compound, known for its complex structure, is a derivative of L-phenylalanine and incorporates a phosphono group, which may enhance its biological activity.

4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine exhibits potential biological activities due to its unique chemical structure, which may influence various biochemical pathways. The presence of the phosphono group is hypothesized to enhance interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Pharmacological Profile

Research has indicated that compounds with similar structural motifs can exhibit significant pharmacological activities, including:

  • Antitumor Activity : Compounds with phosphono groups have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Properties : The modulation of immune responses through inhibition of specific pathways could make this compound relevant in treating autoimmune diseases.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies suggest that derivatives of L-phenylalanine can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this one have shown effectiveness in inhibiting proteases that are crucial for cancer cell survival.
  • In Vivo Efficacy : Animal models have demonstrated that related compounds can reduce tumor size and improve survival rates when administered at specific dosages. This suggests a potential therapeutic application for this compound in oncology.
  • Bioavailability Studies : The bioavailability of phosphono-containing compounds has been a focus of research, with studies indicating that modifications to the side chains can enhance absorption and efficacy. For example, a related compound showed an oral bioavailability of 48.1% in mice, suggesting that structural modifications could lead to improved pharmacokinetic profiles for this compound as well .

Comparative Analysis

Property4-Dithylphosphono CompoundRelated Compounds
Molecular Weight517.415 g/molVaries (e.g., 401.5 g/mol for Fmoc derivatives)
Antitumor ActivityPotentially significantEstablished in some derivatives
Anti-inflammatory EffectsHypothetical based on structureDocumented in similar classes
Oral BioavailabilityNot yet studiedUp to 48.1% in similar compounds

Properties

Molecular Formula

C29H30F2NO7P

Molecular Weight

573.5 g/mol

IUPAC Name

(2S)-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C29H30F2NO7P/c1-3-38-40(36,39-4-2)29(30,31)20-15-13-19(14-16-20)17-26(27(33)34)32-28(35)37-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,32,35)(H,33,34)/t26-/m0/s1

InChI Key

NSVBWEBDIJGLME-SANMLTNESA-N

Isomeric SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F)OCC

Origin of Product

United States

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